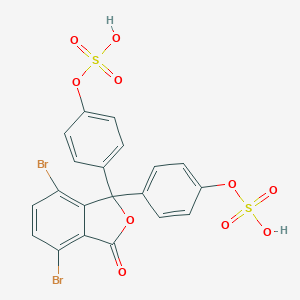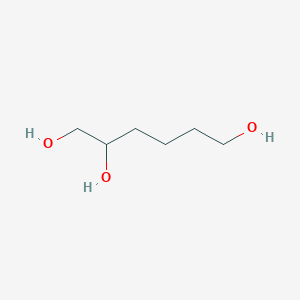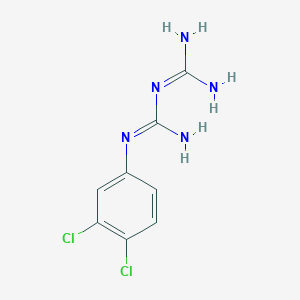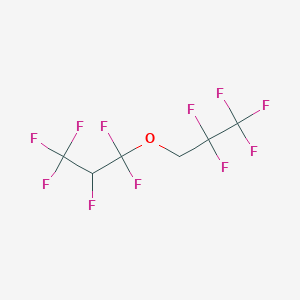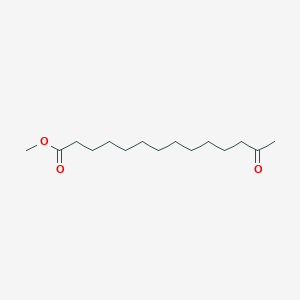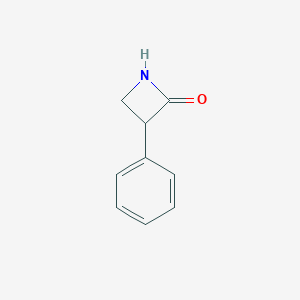
3-phenylazetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-phenylazetidin-2-one is a heterocyclic organic compound with the molecular formula C9H9NO. It belongs to the class of β-lactams, which are four-membered lactam rings. This compound is of significant interest due to its structural similarity to β-lactam antibiotics, such as penicillins and cephalosporins, which are widely used in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: This reaction is carried out under mild conditions using propylphosphonic anhydride (T3P®) as an acid activator . Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods: Industrial production of 3-phenylazetidin-2-one often employs the same synthetic routes as laboratory methods but on a larger scale. The use of efficient and green methods, such as the T3P®-mediated synthesis, is preferred to minimize environmental impact and improve yield .
Analyse Chemischer Reaktionen
Types of Reactions: 3-phenylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the β-lactam ring is opened to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like triethylamine and phosphorous oxychloride in refluxing toluene are employed for nucleophilic substitutions.
Major Products: The major products formed from these reactions include various β-lactam derivatives, β-amino alcohols, and β-amino acids .
Wissenschaftliche Forschungsanwendungen
3-phenylazetidin-2-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-phenylazetidin-2-one involves its interaction with bacterial enzymes. The β-lactam ring mimics the structure of the D-Ala-D-Ala moiety of peptidoglycan, a key component of bacterial cell walls. This mimicry allows the compound to bind to and inhibit penicillin-binding proteins (PBPs), which are essential for cell wall synthesis. The inhibition of PBPs leads to the disruption of cell wall synthesis and ultimately bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
Penicillins: These are β-lactam antibiotics with a similar four-membered lactam ring structure.
Cephalosporins: Another class of β-lactam antibiotics with a six-membered dihydrothiazine ring fused to the β-lactam ring.
Carbapenems: β-lactam antibiotics with a broad spectrum of activity and resistance to β-lactamase enzymes.
Uniqueness: 3-phenylazetidin-2-one is unique due to its specific structural features and reactivity. Unlike penicillins and cephalosporins, it has a phenyl group attached to the β-lactam ring, which imparts distinct chemical properties and potential biological activities .
Eigenschaften
CAS-Nummer |
17197-57-8 |
|---|---|
Molekularformel |
C9H9NO |
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
3-phenylazetidin-2-one |
InChI |
InChI=1S/C9H9NO/c11-9-8(6-10-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11) |
InChI-Schlüssel |
FLYOGASEASLVLV-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)N1)C2=CC=CC=C2 |
Kanonische SMILES |
C1C(C(=O)N1)C2=CC=CC=C2 |
| 17197-57-8 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


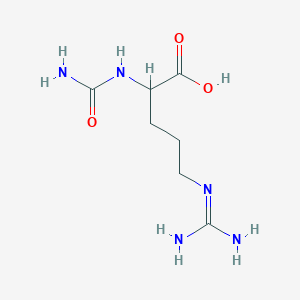
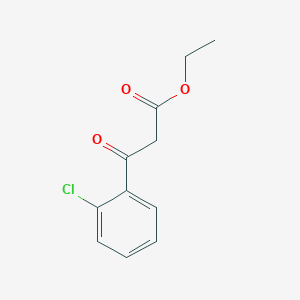
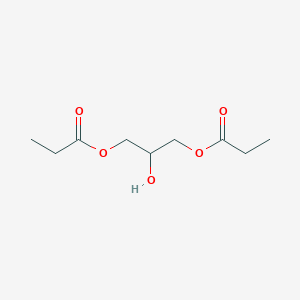
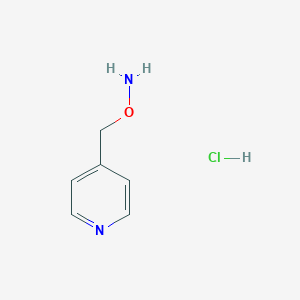
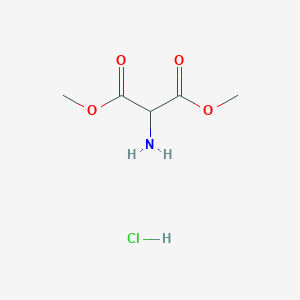

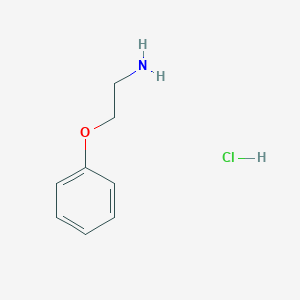
![3-[(4-nitrophenyl)carbamoylamino]propanoic acid](/img/structure/B95077.png)
